
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide, also known as HMI-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at the University of California, San Francisco in 2009 and has since been the subject of numerous scientific investigations.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. The compound has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in cell proliferation and differentiation. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the formation of amyloid plaques in Alzheimer's disease. The compound has also been shown to have anti-inflammatory effects and to inhibit the replication of certain viral infections.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is that it is a relatively small molecule that can be easily synthesized in the laboratory. In addition, the compound has been shown to have a variety of potential therapeutic applications, making it a promising target for further research. However, one limitation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are many potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide. One possible direction is to further investigate the compound's mechanism of action in order to optimize its therapeutic potential. In addition, researchers could investigate the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide in combination with other therapies for the treatment of cancer and other diseases. Finally, researchers could investigate the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide in animal models of disease in order to better understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide involves a multi-step process that includes the reaction of 2-hydroxy-7-methylquinoline with o-tolylisobutyric acid. The resulting compound is then treated with thionyl chloride to yield the final product. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide is relatively straightforward and can be performed using standard laboratory techniques.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and viral infections. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)isobutyramide has been shown to inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
properties
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)22(26)24(20-8-6-5-7-16(20)4)13-18-12-17-10-9-15(3)11-19(17)23-21(18)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXJRQUJHNRPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


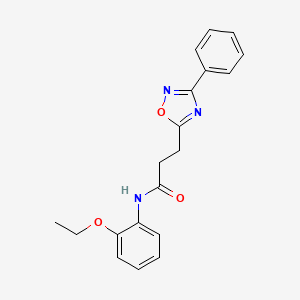
![4-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713147.png)

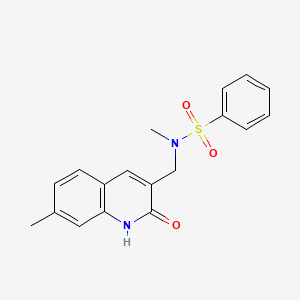
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)
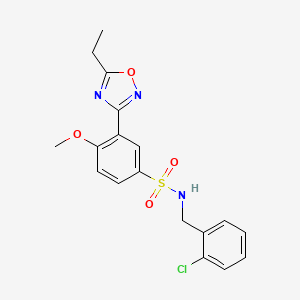

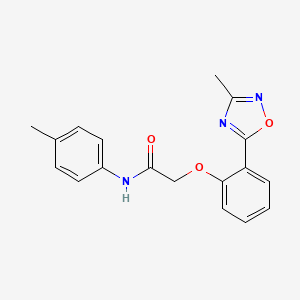


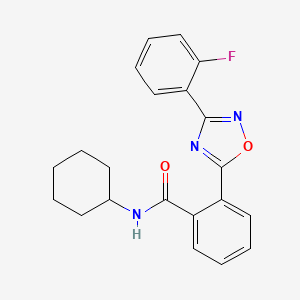
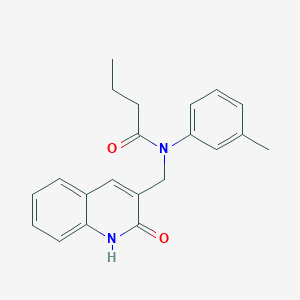
![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)